(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid
Description
“(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid” is a boronic acid derivative featuring a pyridine ring substituted with a (1-methoxypropan-2-yl)oxy group at the 5-position and a boronic acid group at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. Its structure combines the electron-deficient pyridine core with a bulky ether substituent, which may influence both reactivity and solubility in organic solvents.
The compound has been employed in the synthesis of imidazopyridine derivatives targeting GSK-3β inhibitors, demonstrating moderate to high yields (16–93%) depending on reaction partners and conditions . High-resolution mass spectrometry (HRMS) confirms its molecular identity, with observed [M+H]+ values matching theoretical calculations .
Properties
Molecular Formula |
C9H14BNO4 |
|---|---|
Molecular Weight |
211.03 g/mol |
IUPAC Name |
[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4/c1-7(6-14-2)15-9-3-8(10(12)13)4-11-5-9/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
JCQOVLXVOPVQAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)COC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-Methoxypropan-2-yl Ether Moiety
The 1-methoxypropan-2-yl group is typically introduced by etherification of a hydroxy group with (S)-1-methoxypropan-2-ol or via formation of a tosylate intermediate. The following method has been reported:
- Preparation of (S)-1-Methoxypropan-2-yl 4-Methylbenzenesulfonate (Tosylate Intermediate):
(S)-1-Methoxypropan-2-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine and catalytic DMAP at low temperatures (0 °C to 40 °C) to form the tosylate intermediate. This intermediate can serve as an electrophilic partner in subsequent nucleophilic substitution reactions to install the 1-methoxypropan-2-yl group onto nucleophilic sites like phenols or pyridinols.
Installation of the 1-Methoxypropan-2-yl Group on Pyridin-3-ol
The pyridin-3-ol derivative can be converted to the corresponding 5-(1-methoxypropan-2-yl)oxy substituted pyridine by nucleophilic substitution using the tosylate intermediate or direct etherification:
Direct Etherification:
Pyridin-3-ol is reacted with (S)-1-methoxypropan-2-ol under acidic catalysis conditions (e.g., pyridinium p-toluenesulfonate or Pyr·TsOH) in anhydrous solvents like dichloromethane or DMF at low temperature (0 °C), allowing for selective formation of the ether linkage.Using Tosylate Intermediate:
The 1-methoxypropan-2-yl tosylate is reacted with the pyridin-3-ol under basic conditions to displace the tosylate and form the ether bond. This method allows for stereochemical control if the tosylate is chiral.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Tosylation of (S)-1-Methoxypropan-2-ol | p-Toluenesulfonyl chloride, pyridine or triethylamine, DMAP, 0-40 °C | (S)-1-Methoxypropan-2-yl tosylate | 60-81 | Intermediate for ether formation |
| 2 | Etherification | Pyridin-3-ol + tosylate or direct acid-catalyzed reaction | 5-(1-Methoxypropan-2-yl)oxy-pyridin-3-ol derivative | Variable | Protecting group installation |
| 3 | Lithiation and borylation | t-BuLi (−78 °C), iPrOBpin, THF | Boronic ester intermediate | High | Followed by hydrolysis to boronic acid |
| 4 | Suzuki–Miyaura coupling | Pd catalyst, bis(pinacolato)diboron, base, halopyridine | Boronic ester intermediate | High | Alternative to lithiation-borylation |
| 5 | Hydrolysis | Acidic or aqueous workup | (5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid | High | Final boronic acid product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: Boronic acids are known to inhibit certain enzymes, making them useful in medicinal chemistry .
Medicine: In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes .
Industry: Industrially, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it valuable in material science .
Mechanism of Action
The mechanism of action of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Boronic acids with pyridine scaffolds are critical in medicinal chemistry and materials science. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) stabilize the boronic acid but may reduce nucleophilicity. Methoxy groups (e.g., ) increase polarity, affecting solubility.
- Steric Effects : Bulky substituents like (1-methoxypropan-2-yl)oxy (target compound) or ortho-methoxy groups () can lower coupling yields due to steric hindrance.
- Yield Variability : The target compound’s yields (16–93% ) highlight the dependence on reaction partners. For example, coupling with bromoimidazopyridine carboxylates achieves 93% yield , while bulkier substrates result in lower efficiency (16% ).
Solubility and Handling
Biological Activity
(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15BNO4
- Molecular Weight : 211.04 g/mol
- CAS Number : 1350512-44-5
Boronic acids function primarily through the reversible binding to diols and amino acids, which can modulate enzymatic activities and influence cellular pathways. The specific mechanisms of this compound include:
- Inhibition of Proteasome Activity : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells .
- Interaction with Heat Shock Proteins (HSPs) : It may interfere with HSP90 function, which is crucial in cancer cell survival and proliferation .
- Antibacterial Properties : Boronic acids have shown promise as antibacterial agents by disrupting bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction.
Antibacterial Activity
The antibacterial efficacy of boronic acids has been documented extensively:
- Mechanism : They disrupt the synthesis of peptidoglycan in bacterial cell walls.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Antiviral Activity
Boronic acids have also been investigated for their antiviral properties:
- Mechanism : They may inhibit viral replication by interfering with viral proteases.
Case Studies
- Bortezomib Analog Studies : Research on bortezomib analogs has shown that modifications in the boronic acid moiety can enhance selectivity and potency against specific cancer types .
- In Vivo Studies : Animal models treated with boronic acid derivatives have demonstrated reduced tumor growth rates and improved survival rates compared to controls .
Q & A
Basic Research Questions
Q. What are the critical synthetic routes for preparing (5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed borylation of halogenated pyridine precursors using bis(pinacolato)diboron as the boron source. Key conditions include inert atmospheres (N₂/Ar), bases like potassium acetate, and temperatures between 80–100°C . For substituted pyridines, protecting groups (e.g., pinacol esters) may stabilize the boronic acid during synthesis . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>97% by HPLC/GC) .
Q. What storage conditions are recommended to maintain the stability of this boronic acid?
- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability tests on analogous compounds (e.g., 4-Methoxy-3-pyridineboronic acid) show degradation rates increase at room temperature .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and boronic acid integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) and detects hydrolyzed byproducts .
Advanced Research Questions
Q. How does the (1-methoxypropan-2-yl)oxy substituent influence Suzuki-Miyaura coupling efficiency compared to simpler methoxy analogs?
- Methodology : The bulky (1-methoxypropan-2-yl)oxy group may reduce coupling efficiency due to steric hindrance at the boronic acid moiety. Comparative studies with 2-Methoxy-5-pyridineboronic acid (higher reactivity in couplings) suggest steric effects lower reaction yields by ~15–20% . Electronic effects from the ether oxygen could also modulate boron’s Lewis acidity, impacting transmetalation steps .
Q. What strategies mitigate contradictions in reported solvent systems for reactions involving this compound?
- Methodology : Discrepancies in optimal solvents (e.g., DMF vs. THF) may arise from varying substrate solubility or catalyst compatibility. Systematic screening using Design of Experiments (DoE) can identify ideal conditions:
- Test polar aprotic (DMF, DMSO) vs. ether (THF) solvents.
- Monitor reaction progress via TLC or in-situ NMR .
Q. Are there documented biological activities or target interactions for this boronic acid?
- Methodology : While direct data is limited, structurally related boronic acids (e.g., (5-Methoxythiophen-2-yl)boronic acid) show enzyme inhibition (e.g., proteases) via reversible boronate ester formation. Computational docking studies (AutoDock) can predict binding affinity to diol-containing targets (e.g., bacterial ribosomes) .
Data Contradiction Analysis
Q. Why do purity assays for similar boronic acids report conflicting results (GC vs. HLC)?
- Analysis : Gas chromatography (GC) may underestimate purity due to thermal decomposition of boronic acids, whereas HPLC (HLC) with UV detection is more reliable. For example, 5-Methoxypyridine-3-boronic acid shows 97% purity via HLC but only 95% via GC due to degradation during GC analysis .
Comparative Reactivity Table
| Substituent Position | Coupling Yield (%) | Optimal Solvent | Key Reference |
|---|---|---|---|
| 5-Methoxy (analog) | 85–90 | THF | |
| 5-((1-Methoxypropan-2-yl)oxy) | 65–70 | DMF | |
| 2-Methoxy-5-pyridine | 90–95 | DMSO |
Key Recommendations for Researchers
- Synthetic Optimization : Use pinacol ester derivatives to stabilize boron during multi-step syntheses .
- Safety Protocols : Follow guidelines for boronic acid handling, including PPE (gloves, goggles) and emergency procedures for spills .
- Data Validation : Cross-validate purity assays (HPLC + NMR) to account for method-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
